(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate
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Overview
Description
(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate is a complex organic compound that features a thiazole ring, a cyano group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetonitrile with a suitable thioamide under acidic conditions.
Vinylation: The thiazole derivative is then subjected to a vinylation reaction using acryloyl chloride in the presence of a base to form the vinyl-thiazole intermediate.
Esterification: The final step involves the esterification of the vinyl-thiazole intermediate with methyl 4-bromobenzoate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ester group using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Amides or esters.
Scientific Research Applications
(E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors or photonic devices.
Mechanism of Action
The mechanism of action of (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- (E)-methyl 4-(2-cyano-2-(4-(3,4-dimethoxyphenyl)thiazol-2-yl)vinyl)benzoate
- This compound
- This compound
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both a thiazole ring and a cyano group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]ethenyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O4S/c1-26-19-9-8-16(11-20(19)27-2)18-13-29-21(24-18)17(12-23)10-14-4-6-15(7-5-14)22(25)28-3/h4-11,13H,1-3H3/b17-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMSDOMLOXYRIC-LICLKQGHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)C(=CC3=CC=C(C=C3)C(=O)OC)C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)/C(=C/C3=CC=C(C=C3)C(=O)OC)/C#N)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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